molecular formula C24H19NO8 B12500772 5-(Bis(4-carboxybenzyl)amino)isophthalic acid

5-(Bis(4-carboxybenzyl)amino)isophthalic acid

Katalognummer: B12500772
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: IXSOSENGIKYQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a semi-rigid tetracarboxylate ligand designed for the synthesis of novel flexible metal-organic frameworks (MOFs). This compound is known for its ability to form coordination polymers with various metal ions, leading to materials with unique structural and functional properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bis(4-carboxybenzyl)amino)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid involves its ability to coordinate with metal ions through its carboxylate and amino groups. This coordination leads to the formation of stable metal-organic frameworks with unique structural properties. The molecular targets include metal ions, and the pathways involved are primarily coordination and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is unique due to its semi-rigid structure, which allows for the formation of flexible metal-organic frameworks with reversible crystal-to-crystal transformations. This property is not commonly observed in other similar compounds .

Eigenschaften

Molekularformel

C24H19NO8

Molekulargewicht

449.4 g/mol

IUPAC-Name

5-[bis[(4-carboxyphenyl)methyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C24H19NO8/c26-21(27)16-5-1-14(2-6-16)12-25(13-15-3-7-17(8-4-15)22(28)29)20-10-18(23(30)31)9-19(11-20)24(32)33/h1-11H,12-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI-Schlüssel

IXSOSENGIKYQKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.